2-Chloro-3-methylbenzoic acid
Overview
Description
2-Chloro-3-methylbenzoic acid is a compound with the molecular formula C8H7ClO2 . It has an average mass of 170.593 Da and a monoisotopic mass of 170.013458 Da . It is also known by other names such as 2-Chloro-3-Methyl-Benzoic Acid and 2-Chloro-m-toluic Acid .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string:InChI=1S/C8H7ClO2/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4H,1H3,(H,10,11)
. This structure is also available as a 2D Mol file or as a computed 3D SD file . Physical and Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 288.7±20.0 °C at 760 mmHg, and a flash point of 128.4±21.8 °C . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 freely rotating bond . Its polar surface area is 37 Å2 .Scientific Research Applications
Synthesis of Pharmaceutical Compounds : 2-Chloro-3-methylbenzoic acid is used in the synthesis of various pharmaceutical compounds. For example, it is involved in the synthesis of Chloranthraniliprole, a widely used insecticide. This process includes several steps like esterification, reduction, chlorination, and aminolysis (Zheng Jian-hong, 2012).
Material Science and Chemistry : It has applications in material science, particularly in the synthesis and characterization of various compounds. For instance, this compound is used in the development of coordination polymers with different solvents, which have potential applications in material science and chemistry (V. Pedireddi & S. Varughese, 2004).
Environmental Science and Photocatalysis : In environmental science, it is used to study the photocatalytic degradation of organic compounds in water. This application is critical for understanding and developing methods for water purification and treatment of organic pollutants (Zahra Khodami & Alireza Nezamzadeh-Ejhieh, 2015).
Analytical Chemistry : This compound plays a role in analytical chemistry, particularly in the development of model correlations for solute transfer into various solvents. These studies are important for understanding the solubility and distribution of chemicals in different media (Kelly Liu et al., 2020).
Microbiology and Biodegradation : this compound is used in microbiology research, particularly in studying the biodegradation of compounds by specific microorganisms. This research contributes to our understanding of microbial metabolism and potential applications in bioremediation (F. K. Higson & D. Focht, 1992).
Mechanism of Action
Target of Action
It’s known that benzoic acid derivatives often interact with various enzymes and receptors in the body, influencing biochemical pathways .
Mode of Action
Benzylic halides, which are structurally similar, typically react via an sn1 or sn2 pathway, depending on the degree of substitution at the benzylic position . This involves the formation of a resonance-stabilized carbocation, which can then undergo various reactions .
Biochemical Pathways
This pathway involves the breakdown of the compound, with the subsequent liberation of chloride .
Result of Action
Similar compounds have been shown to cause skin and eye irritation, and may have effects on the respiratory system .
Action Environment
The action, efficacy, and stability of 2-Chloro-3-methylbenzoic acid can be influenced by various environmental factors. For instance, the compound’s reactivity may be affected by the presence of other substances, pH levels, and temperature . Additionally, the compound’s stability could be influenced by storage conditions, such as exposure to light, heat, and moisture .
Safety and Hazards
Properties
IUPAC Name |
2-chloro-3-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWOKLXMNGXXORN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30164588 | |
Record name | 2-Chloro-3-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30164588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15068-35-6 | |
Record name | 2-Chloro-3-methylbenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015068356 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-3-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30164588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-3-methylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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